molecular formula C19H22N4O3S B2383414 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1207012-12-1

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No. B2383414
CAS RN: 1207012-12-1
M. Wt: 386.47
InChI Key: AUTGGDQQJUFNAZ-UHFFFAOYSA-N
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Description

The compound “2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Crystal Structure and Computational Analysis

Research on derivatives similar to the specified compound includes studies on their crystal structure and computational analysis. For example, Kumara et al. (2017) synthesized two new compounds related to the query molecule and conducted single crystal X-ray diffraction studies alongside computational density functional theory (DFT) calculations. These studies aimed to understand the reactive sites for electrophilic and nucleophilic nature of the molecules, highlighting their potential in molecular design and drug discovery (Kumara et al., 2017).

Antimicrobial Activities

Patel and Agravat (2009) explored the synthesis of new pyridine derivatives, including structures with elements similar to the target compound. These derivatives were evaluated for antimicrobial activity, showing considerable antibacterial properties. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Antifungal and Antimalarial Activities

Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing the piperazine ring and assessed them for antimicrobial, antifungal, and antimalarial activities. Their findings suggest that compounds incorporating elements of the query molecule could be promising candidates for treating various infections (Bhatt et al., 2016).

Drug Metabolism and Pharmacokinetics

The metabolism of a 5HT6 antagonist closely related to the specified compound was investigated to understand its pharmacokinetics and potential drug-drug interactions. This study highlights the importance of understanding the metabolic pathways of such compounds, which is crucial for their development into safe and effective medications (Sawant-Basak et al., 2018).

Corrosion Inhibition

Yadav et al. (2016) investigated the use of benzimidazole derivatives, including those similar to the target compound, as corrosion inhibitors for steel in hydrochloric acid. Their research demonstrates the compound's utility beyond biomedical applications, showing potential in industrial applications to protect metals against corrosion (Yadav et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . These properties impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

The result of the compound’s action is the modulation of the alpha1-adrenergic receptors, leading to potential therapeutic effects for various neurological conditions . The compound’s interaction with these receptors can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-3-8-17-18(13-14)21-19(20-17)22-9-11-23(12-10-22)27(24,25)16-6-4-15(26-2)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTGGDQQJUFNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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